2-Azido-4-bromobenzoic acid
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Overview
Description
2-Azido-4-bromobenzoic acid: is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromobenzoic acid typically involves the introduction of the azido group to a pre-existing 4-bromobenzoic acid structure. One common method is the diazotization of 4-bromoaniline followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 2-Azido-4-bromobenzoic acid can undergo nucleophilic substitution reactions, particularly with primary and secondary alkyl halides.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The bromine atom can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Oxone (potassium peroxymonosulfate) in acetonitrile.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Oxidation: Formation of brominated oxidation products.
Scientific Research Applications
Chemistry: 2-Azido-4-bromobenzoic acid is used as a precursor in the synthesis of various organic compounds, particularly in the formation of C-N bonds through nucleophilic substitution reactions .
Biology and Medicine: Azido compounds, including this compound, are utilized in bioconjugation techniques for labeling and tracking biomolecules. They are also explored for their potential in drug development due to their ability to form stable linkages with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties .
Mechanism of Action
The mechanism of action of 2-Azido-4-bromobenzoic acid primarily involves its reactivity as an azido compound. The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reactivity is leveraged in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
4-Bromobenzoic acid: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
2-Azidobenzoic acid: Similar azido functionality but lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 2-Azido-4-bromobenzoic acid is unique due to the presence of both the azido and bromine functional groups, which confer distinct reactivity patterns and make it versatile for various synthetic and research applications .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-azido-4-bromobenzoic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13) |
InChI Key |
RHECLVMRFJRWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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